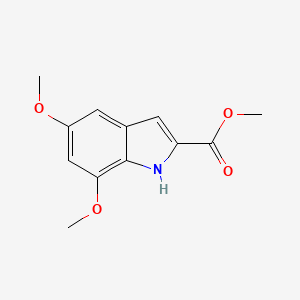

methyl 5,7-dimethoxy-1H-indole-2-carboxylate

Description

Methyl 5,7-dimethoxy-1H-indole-2-carboxylate (CAS: 27508-88-9) is a substituted indole derivative characterized by methoxy groups at positions 5 and 7 of the indole ring and a methyl ester at position 2. This compound is widely utilized in organic synthesis, particularly in acid-catalyzed reactions with aldehydes to form dimeric bis-indolylmethane derivatives . Its electronic properties, influenced by the electron-donating methoxy groups, enhance nucleophilicity at reactive sites, making it a versatile precursor for pharmaceuticals and materials science applications .

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

methyl 5,7-dimethoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H13NO4/c1-15-8-4-7-5-9(12(14)17-3)13-11(7)10(6-8)16-2/h4-6,13H,1-3H3 |

InChI Key |

ZCMLDSLEILXIFF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Method 1: Modified Bischler Synthesis via Carbenoid N-H Insertion

This method, reported by Moody and Swann, involves the following key steps:

- Starting materials : N-methylaniline derivative (N-methylaniline 58) and an α-diazo-β-ketoester (59).

- Carbenoid N-H Insertion : Rhodium(II) acetate catalyzes the insertion of the diazo compound into the N-H bond of the aniline, forming an α-(N-arylamino)ketone intermediate (60).

- Cyclization : Heating the intermediate in the presence of Amberlyst® 15 (a solid acid catalyst) induces ion-exchange mediated cyclization to form the indole ring, yielding methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate (61).

Reagents and conditions summary:

| Step | Reagents/Conditions |

|---|---|

| Carbenoid N-H insertion | Rhodium(II) acetate catalyst, toluene or chloroform solvent |

| Cyclization | Amberlyst® 15 resin, heating in toluene |

Method 2: Reissert Indole Synthesis

This classical five-step route starts from orcinol and proceeds as follows:

- Nitration : Orcinol is nitrated using nitric acid in diethyl ether to give 5-methyl-4-nitrobenzene-1,3-diol.

- Methylation : The nitro-diol is methylated with dimethyl sulfate in acetone to yield the dimethoxy derivative.

- Condensation : The dimethoxy compound condenses with potassium ethoxide in ether to form nitrophenyl pyruvic acid.

- Reduction and cyclization : The nitro group is reduced with ferrous sulfate and ammonium hydroxide, forming 5,7-dimethoxy-1H-indole-2-carboxylic acid.

- Decarboxylation : Copper chromite in quinoline is used to decarboxylate, yielding 5,7-dimethoxyindole.

This route is well-established for preparing the indole core with methoxy groups at the 5 and 7 positions, though it requires multiple steps and careful control of reaction conditions.

Reagents and conditions summary:

| Step | Reagents/Conditions |

|---|---|

| Nitration | Nitric acid, diethyl ether |

| Methylation | Dimethyl sulfate, potassium carbonate, acetone |

| Condensation | Potassium ethoxide, ether |

| Reduction | Ferrous sulfate, ammonium hydroxide |

| Decarboxylation | Copper chromite, quinoline |

Method 3: Hemetsberger Indole Synthesis

An alternative and concise method involves the Hemetsberger indole synthesis:

- Starting material : 3,5-dimethoxybenzaldehyde.

- Vinyl azide formation : Conversion of the aldehyde to a vinyl azide intermediate.

- Thermolysis and cyclization : Heating the vinyl azide induces thermolysis and intramolecular cyclization to form methyl 5,7-dimethoxyindole-2-carboxylate.

This method is advantageous for its mild conditions and relatively straightforward synthesis of substituted indole-2-carboxylates.

3 Data Tables Summarizing Key Preparation Methods

4 Research Discoveries and Optimization Insights

- The regioselectivity of substitution at the 5 and 7 positions in the indole ring can be influenced by the choice of starting benzaldehyde derivatives and reaction conditions, as seen in the Hemetsberger and Bischler syntheses.

- The modified Bischler synthesis utilizing carbenoid N-H insertion is notable for enabling functionalization at the 3-position while retaining methoxy groups at 5 and 7.

- Microwave-assisted Cadogan synthesis offers a rapid and efficient route to methoxy-substituted indoles, which may be optimized for the 5,7-dimethoxy pattern.

- The use of Amberlyst® 15 as a solid acid catalyst in cyclization steps improves reaction efficiency and simplifies product isolation.

- The Reissert synthesis remains a reliable classical route but involves multiple steps and reagents, which may limit its practicality for large-scale synthesis.

Chemical Reactions Analysis

Chemical Reactivity

Methyl 5,7-dimethoxy-1H-indole-2-carboxylate exhibits a variety of chemical reactions due to its electron-rich indole structure. The presence of methoxy groups enhances its reactivity through electron donation.

3.1. Electrophilic Substitution Reactions

The compound is particularly prone to electrophilic substitution reactions at various positions on the indole ring:

-

C3 and C4 Positions : Electrophilic substitutions can occur at these positions due to the activating effect of the methoxy groups.

-

C6 Position : This position is also favored for substitution due to resonance stabilization from the methoxy groups.

Table 2: Common Electrophilic Substitution Products

| Electrophile | Product Position(s) | Product Type |

|---|---|---|

| Bromine | C3, C4 | Brominated Indole Derivatives |

| Nitrating Agents | C6 | Nitro Indole Compounds |

| Acylating Agents | C3, C4 | Acylated Indoles |

Oxidation and Reduction Reactions

Methyl 5,7-dimethoxy-1H-indole-2-carboxylate can undergo oxidation and reduction reactions:

4.1. Oxidation

Oxidation reactions typically involve reagents such as potassium permanganate or chromium trioxide, leading to:

-

Carboxylic Acids : Further oxidation can convert the ester functional group into a carboxylic acid.

4.2. Reduction

Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride:

-

Alcohols and Amines : These reactions can yield alcohols or amines depending on the conditions used.

Table 3: Biological Activities of Methyl 5,7-Dimethoxy-1H-Indole-2-Carboxylate

| Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|

| Anticancer | HCT116, MCF-7 | |

| Antimicrobial | Various pathogens |

Scientific Research Applications

Methyl 5,7-dimethoxy-1H-indole-2-carboxylate is a compound with an indole core that has methoxy groups at the 5 and 7 positions and a carboxylate group at the 2 position. It has a molecular formula of C12H13NO4 and a molecular weight of approximately 235.24 g/mol.

Scientific Research Applications

Methyl 5,7-dimethoxy-1H-indole-2-carboxylate's applications in scientific research include:

- Chemistry It serves as a building block for synthesizing more complex indole derivatives.

- Biology It is a candidate for studying antiviral, anticancer, and antimicrobial properties due to the compound’s biological activities.

- Medicine It has potential therapeutic applications, such as drug development for treating various diseases.

- Industry It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

The biological activity of Methyl 5,7-dimethoxy-1H-indole-2-carboxylate is attributed to its ability to interact with various biochemical pathways. Indole derivatives, including Methyl 5,7-dimethoxy-1H-indole-2-carboxylate, are known to influence antimitotic, antiviral, and anti-inflammatory activities.

- Antimitotic Activity Methyl 5,7-dimethoxy-1H-indole-2-carboxylate has been investigated as a precursor for synthesizing indole derivatives with potential antimitotic properties, which disrupt cell division, for cancer treatment.

- Antiviral and Anti-inflammatory Activities Methyl 5,7-dimethoxy-1H-indole-2-carboxylate has exhibited antiviral properties and anti-inflammatory effects, which are essential for developing treatments for viral infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 5,7-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Reactivity with Aldehydes and Ketones

Methyl 5,7-dimethoxy-1H-indole-2-carboxylate exhibits distinct reactivity compared to other indole derivatives:

- Reaction with p-Chlorobenzaldehyde: Under acidic conditions (HCl in methanol), it forms dimethyl 3,4'-[[4-chlorophenyl]methylene]bis[5,7-dimethoxyindole]-2,2'-dicarboxylate (88% yield), a bis-indolylmethane derivative. This contrasts with tert-butyl-protected analogs (e.g., compound 17 in ), which yield spiro compounds and methylenebis derivatives under similar conditions, highlighting the role of protecting groups in directing reaction pathways .

- Comparison with Fluoro-Substituted Indoles : Ethyl-5-fluoroindole-2-carboxylate () reacts with amines to form carboxamides but lacks the methoxy groups, reducing its nucleophilicity and altering product selectivity.

Substituent Effects on Physical and Spectral Properties

- Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) increase electron density on the indole ring, enhancing reactivity toward electrophiles. In contrast, chloro or fluoro substituents (electron-withdrawing) reduce nucleophilicity, shifting reaction outcomes .

- Ester vs. Carboxylic Acid: The methyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 5,7-dimethoxy-1H-indole-2-carboxylic acid), facilitating reactions in non-polar media .

Stability and Functional Group Interconversion

- Ester Hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions, offering a route to 5,7-dimethoxy-1H-indole-2-carboxylic acid for further derivatization .

- Oxidative Stability : Methoxy groups confer greater oxidative stability compared to hydroxylated analogs, which are prone to degradation under ambient conditions.

Biological Activity

Methyl 5,7-dimethoxy-1H-indole-2-carboxylate (MDMIC) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of MDMIC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MDMIC has the molecular formula and a molecular weight of approximately 235.24 g/mol. The compound features an indole core with methoxy groups at the 5 and 7 positions and a carboxylate group at the 2 position, contributing to its unique chemical properties and biological activities .

The biological activity of MDMIC is primarily attributed to its ability to interact with various biochemical pathways. Indole derivatives, including MDMIC, are known to influence:

- Antimitotic Activity: MDMIC has been investigated as a precursor for synthesizing indole derivatives with potential antimitotic properties. These derivatives have shown promise in disrupting cell division, which is crucial for cancer treatment.

- Antiviral and Anti-inflammatory Activities: MDMIC has exhibited antiviral properties and anti-inflammatory effects in various studies. These activities are essential for developing treatments for viral infections and inflammatory diseases .

Anticancer Activity

Research indicates that compounds derived from MDMIC can inhibit the growth of various cancer cell lines. For instance, studies have reported that certain derivatives exhibit cytotoxic activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MDA-MB-231 | 2.43 - 7.84 | Growth inhibition |

| HepG2 | 4.98 - 14.65 | Growth inhibition |

Additionally, apoptosis-inducing studies have shown that certain derivatives can enhance caspase-3 activity, confirming their potential as anticancer agents .

Antimicrobial and Anti-inflammatory Effects

MDMIC and its derivatives have also been evaluated for their antimicrobial properties. Similar indole compounds have demonstrated effectiveness against various bacterial strains, suggesting that MDMIC may possess comparable activities . Furthermore, anti-inflammatory studies indicate that MDMIC may inhibit cyclooxygenase (COX) enzymes, which are key targets in treating inflammation-related conditions .

Case Studies

-

Synthesis and Evaluation of Indole Derivatives:

A study synthesized several indole derivatives from MDMIC and evaluated their anticancer properties. The most potent compounds were found to induce cell cycle arrest in the G2/M phase in breast cancer cells, highlighting their potential as therapeutic agents . -

Molecular Docking Studies:

Molecular docking studies have been conducted to assess the binding affinity of MDMIC derivatives to biological targets such as tubulin and COX enzymes. These studies suggest that modifications to the methoxy groups can significantly enhance binding efficiency and biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5,7-dimethoxy-1H-indole-2-carboxylate, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : Start with methyl 3-formylindole-2-carboxylate derivatives (prepared via prior methods ). Methoxylation at positions 5 and 7 can be achieved using alkylating agents (e.g., methyl iodide) under basic conditions. Alternatively, employ Fischer indole synthesis with substituted phenylhydrazones, but monitor regioselectivity to avoid abnormal products (e.g., chlorinated byproducts) by controlling reaction temperature and solvent polarity . Purification via column chromatography and characterization by NMR (1H/13C) and LC-MS are critical for verifying substituent positions .

Q. What spectroscopic techniques are most effective for characterizing methyl 5,7-dimethoxy-1H-indole-2-carboxylate?

- Methodological Answer :

- 1H/13C NMR : Resolve methoxy (δ ~3.8–4.0 ppm) and ester (δ ~3.7–3.9 ppm) groups; aromatic protons show splitting patterns dependent on substitution .

- IR Spectroscopy : Confirm ester carbonyl (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) stretches .

- UV-Vis : Assess π→π* transitions in the indole core (λmax ~280–320 nm) .

Cross-validate experimental data with DFT calculations (B3LYP/CAM-B3LYP) for electronic structure insights .

Q. What safety protocols are essential when handling methyl 5,7-dimethoxy-1H-indole-2-carboxylate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Storage : Keep at –20°C in airtight, light-resistant containers; avoid moisture to prevent hydrolysis .

- Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and solvent effects on methyl 5,7-dimethoxy-1H-indole-2-carboxylate?

- Methodological Answer :

- DFT Functionals : Use B3LYP/6-31G(d,p) for geometry optimization and CAM-B3LYP/M06-2X for excited-state properties .

- Solvent Modeling : Apply the Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., DMSO, methanol) on UV-Vis spectra .

- Hydrogen Bonding : Analyze H-bond interactions via Natural Bond Orbital (NBO) theory to identify stabilizing interactions in polar solvents .

Q. How to resolve contradictions in reaction outcomes during the synthesis of methoxylated indole derivatives?

- Methodological Answer : Abnormal products (e.g., chlorinated byproducts in Fischer indole reactions ) arise from competing electrophilic substitution pathways. Mitigate via:

- Regioselective Protection : Temporarily block reactive sites (e.g., C3) with acetyl groups before methoxylation .

- Reaction Monitoring : Use TLC/HPLC to track intermediates and optimize reaction time/temperature .

- Mechanistic Analysis : Employ deuterium-labeling or computational studies to identify rate-determining steps .

Q. What strategies enable functionalization of the indole core while preserving ester and methoxy groups?

- Methodological Answer :

- C3 Electrophilic Substitution : Use mild iodination (NIS/AcOH) or Friedel-Crafts acylation with BF3·Et2O catalysis .

- Cross-Coupling : Suzuki-Miyaura coupling at C5/C7 (if unprotected) with aryl boronic acids; protect methoxy groups as TMS ethers if needed .

- Protection-Deprotection : Safeguard the ester group via silylation (e.g., TBSCl) during harsh reactions .

Q. How to design experiments to assess hydrogen-bonding interactions and solvent effects on reactivity?

- Methodological Answer :

- Solvatochromic Studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane, DMSO) and correlate with Kamlet-Taft parameters .

- Kinetic Analysis : Compare reaction rates (e.g., ester hydrolysis) in protic vs. aprotic solvents to quantify solvent effects .

- Crystallography : Resolve H-bond networks via single-crystal X-ray diffraction to identify stabilizing interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for methyl 5,7-dimethoxy-1H-indole-2-carboxylate derivatives?

- Methodological Answer :

- Purity Assessment : Verify compound purity via HPLC (>95%) and elemental analysis .

- Crystallization Conditions : Differences in solvent (e.g., ethanol vs. acetone) can alter melting points; standardize recrystallization protocols .

- Spectral Reproducibility : Calibrate instruments with reference standards (e.g., indole-2-carboxylate derivatives ) and report solvent/temperature conditions for NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.